2-Dodecanoylpyridine 2-Dodecanoylpyridine
Brand Name: Vulcanchem
CAS No.: 898779-43-6
VCID: VC2477670
InChI: InChI=1S/C17H27NO/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18-16/h11-13,15H,2-10,14H2,1H3
SMILES: CCCCCCCCCCCC(=O)C1=CC=CC=N1
Molecular Formula: C17H27NO
Molecular Weight: 261.4 g/mol

2-Dodecanoylpyridine

CAS No.: 898779-43-6

Cat. No.: VC2477670

Molecular Formula: C17H27NO

Molecular Weight: 261.4 g/mol

* For research use only. Not for human or veterinary use.

2-Dodecanoylpyridine - 898779-43-6

Specification

CAS No. 898779-43-6
Molecular Formula C17H27NO
Molecular Weight 261.4 g/mol
IUPAC Name 1-pyridin-2-yldodecan-1-one
Standard InChI InChI=1S/C17H27NO/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18-16/h11-13,15H,2-10,14H2,1H3
Standard InChI Key NIEKSWJGRZTVOV-UHFFFAOYSA-N
SMILES CCCCCCCCCCCC(=O)C1=CC=CC=N1
Canonical SMILES CCCCCCCCCCCC(=O)C1=CC=CC=N1

Introduction

Chemical Structure and Properties

Molecular Structure

2-Dodecanoylpyridine consists of a pyridine ring with a dodecanoyl group (C₁₂H₂₃CO-) attached at the 2-position. The molecular formula would be C₁₇H₂₇NO, placing it in a similar weight range as the structurally related 2-(dodecyloxy)pyridine (C₁₇H₂₉NO) . The primary structural difference between these compounds is the connecting functional group—a carbonyl (C=O) in 2-dodecanoylpyridine versus an ether linkage (C-O-C) in 2-(dodecyloxy)pyridine.

PropertyExpected ValueBasis for Estimation
Molecular Weight~261.40 g/molCalculated from molecular formula C₁₇H₂₇NO
Physical StateLikely liquid or low-melting solid at room temperatureBased on similar long-chain pyridine derivatives
SolubilityModerate solubility in organic solvents; poor water solubilityBased on long aliphatic chain and aromatic heterocycle structure
LogPApproximately 5-6Comparable to 2-(dodecyloxy)pyridine (LogP 5.38130)

Chemical Properties

The compound would possess dual reactivity sites: the pyridine nitrogen (basic site) and the carbonyl group (electrophilic site). The presence of the dodecanoyl group would significantly influence the electron distribution across the pyridine ring, potentially affecting its basicity compared to unsubstituted pyridine.

Synthesis Methods

Conventional Synthetic Routes

Based on established organic chemistry principles, 2-dodecanoylpyridine could likely be synthesized through several routes:

  • Friedel-Crafts acylation of pyridine with dodecanoyl chloride, typically requiring activation of the pyridine ring

  • Organometallic approaches using lithiated or Grignard derivatives of pyridine reacted with dodecanoyl chloride

  • Cross-coupling reactions between 2-halopyridines and appropriate dodecanoyl derivatives

These methods would be analogous to those used for related compounds such as the pyridine derivatives mentioned in the literature .

Modern Approaches

Contemporary approaches to pyridine functionalization have evolved significantly, as described in recent literature:

  • Biomimetic aza-6π electrocyclization methods for synthesizing substituted pyridines under visible light conditions

  • Metal-free protocols using iodine and triethylamine-triggered coupling to synthesize 2-aryl pyridine derivatives via radical pathways

  • Potential application of transition metal catalyzed direct C-H activation at the 2-position of pyridine followed by acylation

Reactivity and Chemical Behavior

Key Reactions

The reactivity of 2-dodecanoylpyridine would be governed by both the pyridine ring and the carbonyl functionality:

  • Nucleophilic addition at the carbonyl carbon

  • Reduction of the carbonyl group to yield 2-(1-hydroxydodecyl)pyridine

  • Wittig or related olefination reactions at the carbonyl site

  • Electrophilic substitution reactions on the pyridine ring, which would be influenced by the electron-withdrawing effect of the acyl group

  • Coordination chemistry through the pyridine nitrogen, potentially modified by the steric hindrance of the dodecanoyl group

Structural Modifications

Potential structural modifications could include:

  • Reduction of the carbonyl group to various derivatives (alcohol, alkane, etc.)

  • Extension or modification of the aliphatic chain

  • Substitution at various positions on the pyridine ring

  • Formation of quaternary pyridinium salts via N-alkylation, similar to the alkylated pyridinium complexes mentioned in the literature

Applications and Significance

Industrial Uses

The 2-dodecanoylpyridine structure suggests potential applications in:

  • Surfactant chemistry due to its amphiphilic nature

  • Coordination chemistry as a ligand for metal complexes

  • Polymer chemistry as a monomer for specialized polymers

  • Material science applications where amphiphilic molecules are desired

Research Significance

Pyridine derivatives have demonstrated remarkable utility in improving various pharmacological properties of drugs, including:

  • Metabolic stability: In some cases, replacement of phenyl rings with pyridine has improved metabolic stability by up to 160-fold

  • Cellular permeability: Studies have shown more than 190-fold improvement in cellular permeability when terminal phenyl rings are replaced with pyridine

  • Protein binding: Introduction of pyridine rings has resolved protein binding issues in some drug candidates, with up to 35-fold better protein binding affinity

Related Compounds

Structural Analogs

Several structural analogs of 2-dodecanoylpyridine exist in the chemical literature:

  • 2-(dodecyloxy)pyridine (CAS: 53708-21-7): Contains an ether linkage instead of a carbonyl group

  • Pyridine, 2-diazenyl- (CAS: 104958-74-9): Contains a diazenyl group at the 2-position instead of an acyl group

  • Various 2-acylpyridines with different chain lengths

  • Dodecanoyl chloride derivatives: While structurally different, compounds like dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]- provide insights into the behavior of the dodecanoyl group

Comparative Analysis

When comparing 2-dodecanoylpyridine with its structural analogs:

CompoundKey Structural FeatureExpected Differences in Properties
2-DodecanoylpyridineCarbonyl connection to dodecyl chainHigher reactivity at connection point, potential for keto-enol tautomerism
2-(dodecyloxy)pyridineEther connection to dodecyl chainMore stable connection, less reactive, potentially higher LogP (5.38)
2-diazenylpyridineDiazenyl group at 2-positionDifferent electronic properties, potential for photochemical applications

The carbonyl group in 2-dodecanoylpyridine would create a more electrophilic center compared to the ether linkage in 2-(dodecyloxy)pyridine, potentially leading to different reactivity patterns and applications.

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